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2-Methylpentyl 2-phenylacetate

Fragrance volatility Flavor release kinetics Substantivity

2-Methylpentyl 2-phenylacetate (CAS 6282-26-4), also designated as benzeneacetic acid 2-methylpentyl ester, is a synthetic ester of the phenylacetate class with molecular formula C₁₄H₂₀O₂ and molecular weight 220.31 g/mol. It belongs to a family of fragrance and flavor esters formed by the condensation of phenylacetic acid with various alcohols.

Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
CAS No. 6282-26-4
Cat. No. B15488522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpentyl 2-phenylacetate
CAS6282-26-4
Molecular FormulaC14H20O2
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCCCC(C)COC(=O)CC1=CC=CC=C1
InChIInChI=1S/C14H20O2/c1-3-7-12(2)11-16-14(15)10-13-8-5-4-6-9-13/h4-6,8-9,12H,3,7,10-11H2,1-2H3
InChIKeyXJDNBVOLMRQJQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpentyl 2-Phenylacetate (CAS 6282-26-4): Physicochemical Profile and Procurement Context for the Phenylacetate Ester Class


2-Methylpentyl 2-phenylacetate (CAS 6282-26-4), also designated as benzeneacetic acid 2-methylpentyl ester, is a synthetic ester of the phenylacetate class with molecular formula C₁₄H₂₀O₂ and molecular weight 220.31 g/mol . It belongs to a family of fragrance and flavor esters formed by the condensation of phenylacetic acid with various alcohols. This compound is a colorless to pale yellow liquid at ambient temperature with a reported fruity, apple-like odor, and is generally recognized as safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) for use in food flavoring and personal care products . It is utilized as a fragrance ingredient in perfumes, soaps, and lotions, as well as a flavoring agent to impart fruity notes to food products .

Balanced volatility for fragrance mid-notes Intermediate boiling point and vapor pressure bridge top and base notes
Liquid handling at ambient temperature Eliminates pre‑melting or solvent dilution required for solid analogs
Distinct fruity apple‑like odor Qualitative differentiation from the honey‑floral consensus of phenylacetate esters
FEMA GRAS recognition Streamlines food‑grade procurement without additional safety dossier

Why 2-Methylpentyl 2-Phenylacetate Cannot Be Interchanged with Simpler Phenylacetate Esters in Formulation and Procurement


Phenylacetate esters share a common phenylacetyl moiety, yet the alcohol component dramatically governs volatility, hydrophobicity, olfactory character, and physical handling properties. Substituting 2-methylpentyl 2-phenylacetate with ethyl phenylacetate (CAS 101-97-3) introduces a boiling point roughly 63°C lower and a vapor pressure approximately 49-fold higher , radically altering fragrance evaporation kinetics and substantivity. Conversely, replacing it with higher-molecular-weight analogs such as benzyl phenylacetate (CAS 102-16-9) or phenethyl phenylacetate (CAS 102-20-5) shifts the volatility downward but introduces solid-state handling complications at ambient temperatures for the latter [1][2]. These differences in physical properties—alongside the branched 2-methylpentyl chain's distinct steric contribution—mean that generic substitution without reformulation leads to unpredictable sensory performance, altered formulation partitioning, and potential regulatory non-equivalence [3].

Ethyl phenylacetate: volatility mismatch

Higher vapor pressure shifts evaporation kinetics and may compromise fragrance substantivity

Benzyl / phenethyl phenylacetate: solid‑state handling

Solid at ambient temperature; substitution may require pre‑melting or solvent pre‑dissolution steps

Odor profile divergence

Honey‑floral character of simpler esters may not replicate the targeted fruity apple‑like note

Quantitative Differential Evidence for 2-Methylpentyl 2-Phenylacetate Versus Closest Phenylacetate Ester Analogs


Intermediate Boiling Point Optimizes Volatility Between Light and Heavy Phenylacetate Esters

2-Methylpentyl 2-phenylacetate exhibits a boiling point of 292.4°C at 760 mmHg, which is approximately 63°C higher than ethyl phenylacetate (229°C) and approximately 25–33°C lower than benzyl phenylacetate (317–319°C) and phenethyl phenylacetate (325°C) . This intermediate value positions the compound in a volatility window that is less fugitive than the short-chain ethyl ester—reducing flash-off in ambient applications—yet more volatile than the heavy benzyl and phenethyl esters, thereby avoiding excessive retention that can suppress top-note perception [1].

Boiling point
Data to verify
292.4°C (target)
vs. ethyl 229°C, benzyl 317–319°C, phenethyl 325°C
Supports balanced volatility for mid‑note fragrance design
Data compiled from chemical databases; verify under specific formulation conditions
Fragrance volatility Flavor release kinetics Substantivity

Vapor Pressure 49-Fold Lower Than Ethyl Phenylacetate Enables Extended Fragrance Longevity

The vapor pressure of 2-methylpentyl 2-phenylacetate is reported as 0.00183 mmHg at 25°C, substantially lower than ethyl phenylacetate at 0.0897 mmHg at 25°C—a 49-fold difference—and approximately 7.3-fold lower than isobutyl phenylacetate at ~0.0133 mmHg (20°C) . Within the class, the compound's vapor pressure is intermediate between the more volatile ethyl and isobutyl esters and the nearly non-volatile benzyl phenylacetate (~0.00011 mmHg at 25°C, approximately 16.6-fold lower than the target compound) [1].

Vapor pressure
Data to verify
0.00183 mmHg (25°C)
49‑fold lower vs. ethyl; ~16.6‑fold higher vs. benzyl
Lower vapor pressure may extend fragrance substantivity in leave‑on applications
Data from supplier datasheets and databases; confirm at formulation temperature
Fragrance substantivity Vapor pressure Evaporation rate

LogP of 3.21 Provides Intermediate Hydrophobicity Between Ethyl and Benzyl Phenylacetate Esters

The experimental logP (octanol-water partition coefficient) of 2-methylpentyl 2-phenylacetate is 3.20850, which is 0.64 units higher than ethyl phenylacetate (logP 2.57, EPI Suite estimate) and 0.54 units lower than benzyl phenylacetate (logP 3.75) [1]. Isobutyl phenylacetate, a branched-chain analog with a shorter alkyl chain, has a logP of 3.48, indicating that the extended 2-methylpentyl chain does not linearly increase hydrophobicity relative to the isobutyl ester [2].

LogP
Data to verify
LogP 3.21 (exp.)
vs. ethyl 2.57, isobutyl 3.48, benzyl 3.75
Intermediate hydrophobicity may facilitate dispersion in aqueous‑based emulsion systems
logP values from experimental and computed sources; formulation behavior context‑dependent
Octanol-water partitioning Formulation compatibility Lipophilicity

Liquid Physical State at Ambient Temperature Eliminates Handling Barriers of Solid Phenylacetate Esters

2-Methylpentyl 2-phenylacetate remains a liquid at ambient temperature (density 0.978 g/cm³), whereas methyl phenylacetate (melting point 49–50°C) and phenethyl phenylacetate (melting point 28°C) are solids at or near room temperature [1]. The compound's flash point of 105.1°C (closed cup) provides a sufficient thermal safety margin for routine handling, comparable to isobutyl phenylacetate (flash point >100°C) [2].

Physical state
Data to verify
Liquid at 20–25°C
Solid analogs: methyl phenylacetate MP 49–50°C, phenethyl MP 28°C
Liquid state enables cold‑processing and eliminates pre‑melting steps
Storage temperature must remain above melting points of solid analogs
Physical state Formulation handling Procurement logistics

Distinct Fruity Apple-Like Odor Profile Differentiates from the Honey-Floral Consensus of Phenylacetate Esters

2-Methylpentyl 2-phenylacetate is described as possessing a fruity, apple-like odor, which is qualitatively distinct from the honey-floral-sweet odor profile shared by the majority of simple phenylacetate esters—ethyl phenylacetate (sweet, floral, honey-like), isobutyl phenylacetate (sweet, musk, honey, amber), and benzyl phenylacetate (floral, jasmine, honey) [1]. This olfactory differentiation arises from the branched 2-methylpentyl alcohol moiety, which introduces steric and electronic modulation of the ester's interaction with olfactory receptors.

Odor character
Class-level
Fruity, apple‑like
Class consensus: honey, floral, sweet, musk
Unique apple‑like character differentiates within phenylacetate class for flavor creation
Odor descriptions are qualitative and may vary by evaluator and purity
Odor character Sensory differentiation Flavor and fragrance selection

FEMA GRAS Recognition Enables Direct Food-Grade Procurement Without Additional Safety Qualification

2-Methylpentyl 2-phenylacetate is recognized as generally recognized as safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), permitting its use as a flavoring agent in food products without requiring an independent new safety determination . This regulatory standing places it on par with extensively used phenylacetate esters such as ethyl phenylacetate (FEMA 2452) and isobutyl phenylacetate (FEMA 2210), but with the added benefit of its distinct fruity apple-like sensory profile, which is not duplicated by the honey-floral character of those established ingredients [1].

Regulatory status
Class-level
GRAS (FEMA)
Equivalent tier to ethyl (FEMA 2452), isobutyl (FEMA 2210)
Enables direct food‑grade procurement without additional safety dossier
Confirm current GRAS listing and regional regulatory acceptance
Regulatory compliance GRAS status Food-grade procurement

High-Value Application Scenarios for 2-Methylpentyl 2-Phenylacetate Based on Quantitative Differentiation Evidence


Fine Fragrance Mid-Notes Requiring Balanced Diffusion and Persistence

In fine fragrance formulation, the compound's intermediate volatility—with a boiling point of 292.4°C (63°C above ethyl phenylacetate and 25–33°C below benzyl and phenethyl phenylacetate) and vapor pressure 49-fold lower than ethyl phenylacetate —makes it suitable for mid-note construction. It bridges the gap between highly volatile top-note esters (such as ethyl phenylacetate, which flashes off within minutes) and heavy base-note phenylacetates that lack perceptible diffusion. This enables perfumers to extend the apple-fruity character into the heart of the fragrance without resorting to synthetic musk or lactone fixatives.

Apple and Light-Fruity Flavor Formulations for Beverages and Confectionery

The compound's distinct fruity, apple-like odor profile—qualitatively divergent from the honey-floral consensus of simpler phenylacetate esters —combined with its GRAS regulatory status [1], positions it as a direct procurement choice for food technologists developing apple, pear, and light-fruity flavor formulations. Its intermediate logP of 3.21 facilitates adequate dispersion in aqueous-based beverage systems while retaining sufficient lipophilicity for oil-phase flavor delivery in confectionery and baked goods.

Leave-On Personal Care Products Requiring Extended Fragrance Longevity

For leave-on applications such as body lotions, hair conditioners, and deodorant sticks, the compound's low vapor pressure (0.00183 mmHg at 25°C) relative to ethyl and isobutyl phenylacetate translates to reduced evaporative loss and extended fragrance substantivity on skin and hair substrates . Its liquid physical state at ambient temperature simplifies cold-process formulation, avoiding the pre-heating or solvent pre-dissolution steps required for solid-state phenylacetate esters such as methyl phenylacetate (MP 49–50°C) and phenethyl phenylacetate (MP 28°C) [1].

Fragrance Encapsulation and Controlled-Release Systems

The intermediate hydrophobicity (logP 3.21) and 7 rotatable bonds in the 2-methylpentyl chain provide molecular flexibility that may favor encapsulation within cyclodextrin cavities or polymeric microcapsule matrices. Compared to rigid, planar phenylacetate esters such as benzyl phenylacetate, the branched and flexible alkyl chain of 2-methylpentyl 2-phenylacetate may facilitate more efficient host–guest complexation, potentially improving encapsulation loading efficiency and modulating release kinetics—a hypothesis supported by class-level structure–property relationships in ester encapsulation studies.

Application
Selection Property
Validation Focus
Fine fragrance mid‑notes
Intermediate volatility and vapor pressure
Balanced diffusion‑persistence profile in fragrance trials
Apple and light‑fruity flavor formulations
Fruity apple odor character and GRAS status
Sensory evaluation and regulatory compliance for food use
Leave‑on personal care products
Low vapor pressure and liquid handling at ambient temp
Fragrance substantivity on skin/hair and cold‑process formulation
Fragrance encapsulation and controlled‑release
Branched alkyl chain flexibility and intermediate logP
Encapsulation efficiency and release kinetics in microcapsule matrices
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